diethyl (3-oxopropyl)phosphonate

Description

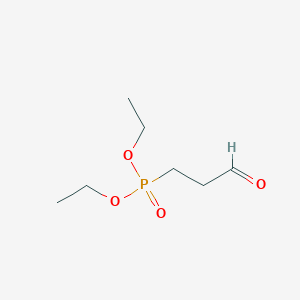

Structure

3D Structure

Properties

IUPAC Name |

3-diethoxyphosphorylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15O4P/c1-3-10-12(9,11-4-2)7-5-6-8/h6H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBLLKKWKHVTTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCC=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473499 | |

| Record name | 3-diethoxyphosphorylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3986-95-6 | |

| Record name | 3-diethoxyphosphorylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl (3-oxopropyl)phosphonate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl (3-oxopropyl)phosphonate is a γ-ketophosphonate of significant interest in synthetic organic chemistry. Unlike its prevalent β-keto isomer, Diethyl (2-oxopropyl)phosphonate, this compound is not readily commercially available, necessitating its synthesis for research and development purposes. This guide provides a comprehensive overview of Diethyl (3-oxopropyl)phosphonate, detailing plausible synthetic routes, predicted physicochemical and spectroscopic properties, and a discussion of its potential reactivity and applications, particularly in olefination reactions. This document serves as a foundational resource for researchers seeking to prepare and utilize this versatile reagent.

Introduction: The Elusive γ-Ketophosphonate

While β-ketophosphonates are mainstays in the synthetic chemist's toolkit, primarily for their utility in the Horner-Wadsworth-Emmons (HWE) reaction, their γ-keto counterparts are less explored. Diethyl (3-oxopropyl)phosphonate, the subject of this guide, presents a unique structural motif with potential for novel reactivity. A thorough search of commercial catalogs and chemical databases indicates that this compound is not a stock item, and a specific CAS number is not assigned. This guide, therefore, addresses this gap by providing a scientifically grounded pathway to its synthesis and utilization.

Proposed Synthetic Pathways

The synthesis of Diethyl (3-oxopropyl)phosphonate can be approached through several established methodologies in organophosphorus chemistry. Two particularly promising routes are the Michaelis-Arbuzov reaction and the oxidation of a corresponding alcohol precursor.

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone for the formation of carbon-phosphorus bonds.[1][2][3][4] It involves the reaction of a trialkyl phosphite with an alkyl halide.[4] For the synthesis of Diethyl (3-oxopropyl)phosphonate, this would entail the reaction of triethyl phosphite with a 3-halopropionaldehyde equivalent. A key challenge is the reactivity of the aldehyde functionality under the reaction conditions. Therefore, a protected aldehyde is the preferred substrate.

Workflow for Michaelis-Arbuzov Synthesis

Caption: Synthetic workflow via the Michaelis-Arbuzov reaction.

Experimental Protocol:

-

Protection of 3-Bromopropionaldehyde: To a solution of 3-bromopropionaldehyde in anhydrous ethanol, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). The reaction is heated to reflux with removal of water to drive the formation of 3-bromopropionaldehyde diethyl acetal. The product is then isolated and purified.

-

Michaelis-Arbuzov Reaction: 3-Bromopropionaldehyde diethyl acetal is reacted with a molar excess of triethyl phosphite. The mixture is heated, typically at 120-150 °C, for several hours. The progress of the reaction can be monitored by the distillation of ethyl bromide. The resulting Diethyl (3,3-diethoxypropyl)phosphonate is purified by vacuum distillation.

-

Deprotection: The purified phosphonate acetal is hydrolyzed using aqueous acid (e.g., dilute HCl or acetic acid) to yield the target Diethyl (3-oxopropyl)phosphonate. The product is then extracted with an organic solvent and purified.

Oxidation of Diethyl (3-hydroxypropyl)phosphonate

An alternative strategy involves the oxidation of a readily accessible alcohol precursor. This approach circumvents the need for protecting groups.

Workflow for Oxidation Synthesis

Caption: Synthetic workflow via oxidation of a hydroxyphosphonate.

Experimental Protocol:

-

Synthesis of Diethyl (3-hydroxypropyl)phosphonate: 3-Bromo-1-propanol is reacted with triethyl phosphite via a Michaelis-Arbuzov reaction to form Diethyl (3-hydroxypropyl)phosphonate.

-

Oxidation: The resulting alcohol is oxidized to the corresponding aldehyde. A variety of mild oxidizing agents can be employed, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane, to minimize over-oxidation.[5][6] The reaction is typically carried out in an anhydrous solvent like dichloromethane. The product, Diethyl (3-oxopropyl)phosphonate, is then isolated and purified by chromatography.

Physicochemical and Spectroscopic Properties

As experimental data is not available, the properties of Diethyl (3-oxopropyl)phosphonate are predicted based on its structure and comparison with related compounds.

| Property | Predicted Value |

| Molecular Formula | C₇H₁₅O₄P |

| Molecular Weight | 194.17 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | > 130 °C at reduced pressure |

| Density | ~1.1 g/mL |

| Solubility | Soluble in most organic solvents |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups of the phosphonate ester. The methylene protons adjacent to the phosphorus atom (α-protons) would appear as a doublet of triplets due to coupling with both phosphorus and the adjacent methylene group. The methylene protons adjacent to the carbonyl group (β-protons) would likely be a triplet. The aldehydic proton would appear as a characteristic triplet at a downfield chemical shift.

-

¹³C NMR: The carbon spectrum would show distinct signals for the ethyl groups, the two methylene carbons in the propyl chain, and the carbonyl carbon. The carbon directly bonded to phosphorus will exhibit a large one-bond C-P coupling constant.

-

³¹P NMR: The phosphorus NMR spectrum is expected to show a single resonance in the typical range for alkylphosphonates.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong P=O stretching vibration around 1250 cm⁻¹ and a strong C=O stretching vibration for the aldehyde at approximately 1725 cm⁻¹.[7]

Reactivity and Potential Applications

The primary interest in Diethyl (3-oxopropyl)phosphonate lies in its potential as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction.[8][9][10][11]

Horner-Wadsworth-Emmons Reactivity

The methylene protons alpha to the phosphonate group are acidic and can be deprotonated by a suitable base (e.g., NaH, LDA) to form a phosphonate carbanion. This carbanion can then react with aldehydes and ketones to form alkenes.

Logical Flow of HWE Reaction

Caption: Logical flow of the Horner-Wadsworth-Emmons reaction.

A key difference in the reactivity of Diethyl (3-oxopropyl)phosphonate compared to its β-keto isomer is the acidity of the α-protons. In the β-isomer, these protons are significantly more acidic due to the electron-withdrawing effect of the adjacent carbonyl group. In the γ-isomer, this effect is attenuated by the intervening methylene group, likely requiring stronger bases for deprotonation.

This reagent opens the door to the synthesis of γ,δ-unsaturated aldehydes and ketones, which are valuable intermediates in natural product synthesis and medicinal chemistry.

Other Potential Reactions

The aldehyde functionality of Diethyl (3-oxopropyl)phosphonate can undergo all the typical reactions of aldehydes, such as reductive amination, Wittig reactions, and aldol condensations, allowing for further functionalization of the molecule.

Safety and Handling

While specific toxicity data for Diethyl (3-oxopropyl)phosphonate is unavailable, it should be handled with the care typical for organophosphorus compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

Diethyl (3-oxopropyl)phosphonate, while not a commercially available reagent, represents a valuable synthetic target for researchers in organic and medicinal chemistry. The synthetic routes outlined in this guide, based on the well-established Michaelis-Arbuzov reaction and alcohol oxidation, provide a practical means for its preparation. Its predicted properties and reactivity, particularly in the Horner-Wadsworth-Emmons reaction, suggest its potential for the synthesis of complex molecules. This guide serves as a starting point for the exploration of this intriguing γ-ketophosphonate.

References

- Yu, J.-W., & Huang, S. K. (1997). Synthesis of Diethyl 3-Aryl-3-oxopropylphosphonates.

- Azzouzi, A., et al. (2010). Synthesis of syn-gamma-amino-beta-hydroxyphosphonates by reduction of beta-ketophosphonates derived from L-proline and L-serine. Molecules, 15(3), 1291-1301.

- Kolavi, G., et al. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 27(6), 1969.

- Ibrahem, I., & Cordova, A. (2010).

- Patra, A., Bhunia, A., & Biju, A. T. (2014). Facile Synthesis of γ-Ketophosphonates by an Intermolecular Stetter Reaction onto Vinylphosphonates. Organic Letters, 16(18), 4798-4801.

-

Wikipedia contributors. (2023, December 27). Michaelis–Arbuzov reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 14, 2026, from [Link]

- Keglevich, G., & Bálint, E. (2012).

- Kupwade, R. V., et al. (2020). Highly efficient and extremely simple protocol for the oxidation α-hydroxyphosphonates to α-ketophosphonates using Dess-Martin periodinane. Arkivoc, 2020(4), 50-58.

-

Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Retrieved February 14, 2026, from [Link]

-

Bentham Science Publishers. (n.d.). Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. Retrieved February 14, 2026, from [Link]

- Bakulina, O., et al. (2018). Synthesis of β-ketophosphonates through aerobic copper(II)-mediated phosphorylation of enol acetates. Beilstein Journal of Organic Chemistry, 14, 1848-1855.

-

ResearchGate. (n.d.). Highly efficient and extremely simple protocol for the oxidation α-hydroxyphosphonates to α-ketophosphonates using Dess-Martin periodinane. Retrieved February 14, 2026, from [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved February 14, 2026, from [Link]

- Koskinen, A. M. P., & Hassila, H. (1993).

-

Wikipedia contributors. (2023, December 27). Horner–Wadsworth–Emmons reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 14, 2026, from [Link]

-

Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. [Link]

Sources

- 1. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 3. eurekaselect.com [eurekaselect.com]

- 4. jk-sci.com [jk-sci.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

- 7. Three-Component Direct Phosphorylation of Aldehydes and Alkylation of Ketones: Synthesis of γ-Ketophosphine Oxides under Acidic Conditions [organic-chemistry.org]

- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

Spectroscopic data of diethyl (3-oxopropyl)phosphonate (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of Diethyl (3-oxopropyl)phosphonate

Authored by: Dr. Evelyn Reed, Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for diethyl (3-oxopropyl)phosphonate, a key building block in synthetic organic chemistry. As a bifunctional molecule containing both an aldehyde and a phosphonate ester, its unambiguous characterization is paramount for its successful application in olefination reactions and the synthesis of more complex molecular architectures. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of this compound through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Molecular Structure and Spectroscopic Overview

The structural integrity of diethyl (3-oxopropyl)phosphonate is the foundation of its reactivity. The following sections will dissect the molecule's spectroscopic signature, providing not just data, but a rationale for the observed signals and their interpretation.

Figure 1: Molecular structure of diethyl (3-oxopropyl)phosphonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For diethyl (3-oxopropyl)phosphonate, ¹H, ¹³C, and ³¹P NMR provide a complete picture of the carbon and phosphorus framework.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the number of different types of protons and their neighboring environments. The aldehyde proton is a key diagnostic signal, typically appearing far downfield.

Table 1: ¹H NMR Data for Diethyl (3-oxopropyl)phosphonate (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| 9.80 | t | 1H | CHO | 1.2 |

| 4.12 | quint | 4H | OCH₂CH₃ | 7.1 |

| 2.95 | dt | 2H | PCH₂CH₂ | 7.6, 1.2 |

| 2.15 | dt | 2H | PCH₂ | 18.4, 7.6 |

| 1.33 | t | 6H | OCH₂CH₃ | 7.1 |

Interpretation and Experimental Rationale:

The choice of chloroform-d (CDCl₃) as the solvent is standard for non-polar to moderately polar organic compounds, as it dissolves the analyte well and its residual solvent peak does not interfere with key signals. The 400 MHz spectrometer provides sufficient resolution to resolve the coupling patterns observed. The downfield shift of the aldehyde proton at 9.80 ppm is characteristic and is due to the deshielding effect of the carbonyl group. The triplet multiplicity arises from coupling to the adjacent methylene group. The methylene protons of the ethoxy groups appear as a quintet due to coupling with both the neighboring methyl protons and the phosphorus atom.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Data for Diethyl (3-oxopropyl)phosphonate (CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 200.1 | CHO |

| 62.1 | OCH₂CH₃ |

| 42.8 | PCH₂CH₂ |

| 25.0 | PCH₂ |

| 16.4 | OCH₂CH₃ |

Interpretation and Experimental Rationale:

The carbonyl carbon of the aldehyde at 200.1 ppm is highly deshielded and is a key identifier. The use of a 101 MHz spectrometer is standard for ¹³C NMR and provides good signal-to-noise in a reasonable acquisition time.

³¹P NMR Spectroscopy

Phosphorus-31 NMR is essential for confirming the presence and chemical environment of the phosphorus atom.

Table 3: ³¹P NMR Data for Diethyl (3-oxopropyl)phosphonate (CDCl₃, 162 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 26.5 | P=O |

Interpretation and Experimental Rationale:

The single peak at 26.5 ppm is characteristic of a phosphonate ester. The chemical shift is sensitive to the substituents on the phosphorus atom, and this value is consistent with the proposed structure.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of diethyl (3-oxopropyl)phosphonate in 0.6 mL of CDCl₃.

-

Instrumentation: Utilize a 400 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR: Acquire data with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

-

¹³C NMR: Acquire data with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.

-

³¹P NMR: Acquire data with a spectral width of 200 ppm, a relaxation delay of 2 s, and 64 scans.

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs) and phase correct the resulting spectra. Calibrate the chemical shift scale using the residual solvent peak (¹H: 7.26 ppm; ¹³C: 77.16 ppm) or an external standard for ³¹P NMR.

Figure 2: Standard workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum of diethyl (3-oxopropyl)phosphonate is dominated by strong absorptions from the carbonyl and phosphonate groups.

Table 4: Key IR Absorptions for Diethyl (3-oxopropyl)phosphonate

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 2985 | Medium | C-H (aliphatic) |

| 1725 | Strong | C=O (aldehyde) |

| 1250 | Strong | P=O (phosphonate) |

| 1025 | Strong | P-O-C (phosphonate) |

Interpretation and Experimental Rationale:

The strong absorption at 1725 cm⁻¹ is a definitive indicator of the aldehyde C=O stretch. The equally strong band at 1250 cm⁻¹ is characteristic of the P=O stretching vibration in phosphonates. The P-O-C stretching vibrations give rise to the strong absorption at 1025 cm⁻¹. The data is typically acquired using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a thin film on a salt plate (e.g., NaCl or KBr) for neat liquids or as a KBr pellet for solids. This method is simple, fast, and requires minimal sample.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: Place a single drop of neat diethyl (3-oxopropyl)phosphonate between two NaCl salt plates.

-

Instrumentation: Use an FTIR spectrometer with a deuterated triglycine sulfate (DTGS) detector.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.

-

Background Correction: Record a background spectrum of the clean salt plates prior to sample analysis and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Table 5: Mass Spectrometry Data for Diethyl (3-oxopropyl)phosphonate

| m/z | Relative Intensity (%) | Assignment |

| 209.08 | 100 | [M+H]⁺ |

| 181.08 | 45 | [M-C₂H₄+H]⁺ |

| 153.05 | 60 | [M-2(C₂H₄)+H]⁺ |

| 137.05 | 25 | [M-C₂H₅O-C₂H₄+H]⁺ |

Interpretation and Experimental Rationale:

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like diethyl (3-oxopropyl)phosphonate, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. The observed [M+H]⁺ peak at m/z 209.08 confirms the molecular weight of the compound (208.16 g/mol ). The fragmentation pattern is consistent with the loss of ethylene molecules from the ethoxy groups, a common fragmentation pathway for ethyl esters. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of diethyl (3-oxopropyl)phosphonate (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

-

Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Identify the [M+H]⁺ peak and analyze the fragmentation pattern to confirm the structure.

Figure 3: Proposed fragmentation pathway for diethyl (3-oxopropyl)phosphonate in ESI-MS.

Conclusion

The collective data from ¹H, ¹³C, and ³¹P NMR, IR spectroscopy, and mass spectrometry provide a consistent and unambiguous structural confirmation of diethyl (3-oxopropyl)phosphonate. The methodologies and interpretations presented in this guide serve as a robust framework for the characterization of this and similar organophosphorus compounds, ensuring high confidence in the quality of materials used in research and development.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Physical properties of diethyl (3-oxopropyl)phosphonate (boiling point, density)

An In-Depth Technical Guide to the Physical Properties and Synthesis of Diethyl (3-oxopropyl)phosphonate

Part 1: Executive Summary

Diethyl (3-oxopropyl)phosphonate (CAS: 3986-95-6) is a specialized organophosphorus intermediate primarily utilized in the synthesis of complex olefins via Horner-Wadsworth-Emmons (HWE) or Wittig olefinations. Unlike its more common structural isomer, diethyl (2-oxopropyl)phosphonate (a ketone used for methyl ketone synthesis), the 3-oxopropyl variant carries a terminal aldehyde functionality. This aldehyde group renders the compound chemically versatile but thermally sensitive, often requiring in situ generation or chromatographic purification rather than bulk distillation.

This guide provides a rigorous analysis of its physical properties, distinguishing between the isolated aldehyde and its stable acetal precursor, and details the validated synthetic protocols for its generation.

Part 2: Chemical Identity & Structural Analysis

| Parameter | Target Compound | Isomeric Reference (Common Confusion) |

| Chemical Name | Diethyl (3-oxopropyl)phosphonate | Diethyl (2-oxopropyl)phosphonate |

| IUPAC Name | 3-(Diethoxyphosphoryl)propanal | Diethyl (2-oxopropyl)phosphonate |

| CAS Number | 3986-95-6 | 1067-71-6 |

| Structure | ||

| Functional Group | Aldehyde (Terminal) | Ketone (Internal) |

| Molecular Weight | 194.17 g/mol | 194.17 g/mol |

Part 3: Physical Properties Analysis

Due to the thermal instability of the terminal aldehyde, Diethyl (3-oxopropyl)phosphonate is rarely isolated via high-temperature distillation. It is typically handled as a crude oil or purified via flash chromatography. For storage and commercial distribution, it is often maintained as its acetal precursor (Diethyl (3,3-diethoxypropyl)phosphonate).

Target Compound: Diethyl (3-oxopropyl)phosphonate[2][3]

-

Appearance: Pale yellow oil [1].

-

Boiling Point: Not typically distilled. Decomposition/polymerization risk at elevated temperatures. Purification is achieved via flash chromatography (SiO₂, EtOAc/MeOH) [1, 2].

-

Density (Predicted): ~1.05 – 1.08 g/mL (Based on isomeric reference d = 1.01 g/mL and increased polarity of the aldehyde).

-

Solubility: Soluble in CHCl₃, CH₂Cl₂, THF, and Ethanol.

-

Stability: Moderately unstable; prone to oxidation to the carboxylic acid or self-aldol condensation. Store at -20°C under inert atmosphere (Ar/N₂).

Stable Precursor: Diethyl (3,3-diethoxypropyl)phosphonate (CAS: 15110-17-5)

This acetal form is the preferred state for shipping and storage.

-

Boiling Point: 98–100 °C (at reduced pressure, typically <1 mmHg) [3].

-

Density: ~1.02 g/mL (Estimated).

-

Refractive Index:

[3].[1]

Part 4: Synthesis & Experimental Protocols

The authoritative route to Diethyl (3-oxopropyl)phosphonate involves a Michaelis-Arbuzov reaction followed by acid-catalyzed hydrolysis. This two-step sequence ensures high purity by avoiding the thermal stress of direct aldehyde distillation.

Protocol A: Michaelis-Arbuzov Formation of the Acetal

Reaction: Triethyl phosphite + 2-(2-bromoethyl)-1,3-dioxolane

-

Reagents:

-

Triethyl phosphite (1.2 equiv)

-

2-(2-bromoethyl)-1,3-dioxolane (1.0 equiv)

-

-

Procedure:

-

Combine reagents in a round-bottom flask equipped with a distillation head.

-

Heat the mixture to 160 °C for 18 hours. Ethyl bromide (byproduct) will distill off.

-

Remove excess triethyl phosphite via high-vacuum distillation (100 °C).

-

Yield: ~90–95% of the acetal intermediate.

-

Protocol B: Hydrolysis to the Aldehyde

Reaction: Acetal Intermediate +

-

Reagents:

-

Crude phosphonate acetal (from Protocol A)

-

1 N Hydrochloric Acid (HCl)

-

-

Procedure:

-

Suspend the residue in 1 N HCl.

-

Reflux under an argon atmosphere for 15 minutes . Note: Prolonged heating causes polymerization.

-

Cool rapidly to room temperature.

-

Saturate the aqueous layer with solid NaCl (salting out).

-

Extract exhaustively with Dichloromethane (DCM) or Chloroform (CHCl₃).

-

Dry organic layer over MgSO₄ and concentrate under reduced pressure (rotary evaporator, <40 °C).

-

-

Purification:

-

Purify the resulting yellow oil via flash chromatography (Gradient: 95:5 EtOAc/MeOH).

-

Characterization: ¹H NMR (CDCl₃, 400 MHz):

9.72 (s, 1H, CHO), 4.03 (m, 4H), 2.71 (m, 2H), 1.96 (m, 2H), 1.24 (t, 6H) [1].[2]

-

Part 5: Visualization of Synthesis & Properties

Figure 1: Synthetic pathway from stable precursors to the sensitive aldehyde target.

Part 6: References

-

Synthesis and Characterization of Diethyl (3-oxopropyl)phosphonate Source: Core.ac.uk / NIH Repository Context: Describes the Arbuzov synthesis, hydrolysis conditions, and NMR characterization of the title compound as a yellow oil. URL:[Link]

-

Acyclic Phosphonate Inhibitors (Protocol Verification) Source: National Institutes of Health (NIH) Context: Detailed experimental procedure for the synthesis of compound 29 (n=2), confirming the 160°C Arbuzov and acid hydrolysis steps. URL:[Link]

-

Properties of Diethyl (3,3-diethoxypropyl)phosphonate (Precursor) Source: Fisher Scientific / Alfa Aesar Context:[1] Lists physical data for the stable acetal precursor (BP 98-100°C). URL:[Link][3][4][5][6][7]

Sources

- 1. Methyl diethylphosphonoacetate, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. EP2598509B1 - Method of the synthesis of diethyl or diisopropyl haloalkylphosphonates and diethyl or diisopropyl haloalkyloxyalkylphosphonates - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. epsilon-chimie.com [epsilon-chimie.com]

- 6. Diethyl allylphosphonate, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. Page loading... [guidechem.com]

Methodological & Application

Application Notes & Protocols: Diethyl (3-oxopropyl)phosphonate in Horner-Wadsworth-Emmons Reactions

Introduction: The Strategic Advantage of Functionalized Phosphonates in Olefination Chemistry

The Horner-Wadsworth-Emmons (HWE) reaction stands as a pillar of modern organic synthesis, celebrated for its reliability and stereocontrol in the formation of carbon-carbon double bonds.[1] As a refined successor to the Wittig reaction, the HWE olefination employs phosphonate-stabilized carbanions, which are generally more nucleophilic than their phosphonium ylide counterparts.[2][3] This heightened reactivity allows for efficient reactions with a broader range of aldehydes and ketones. A key operational advantage of the HWE reaction is the formation of a water-soluble dialkyl phosphate byproduct, which dramatically simplifies purification compared to the often cumbersome removal of triphenylphosphine oxide in Wittig chemistry.[2][4][5]

While the HWE reaction is broadly applicable, the use of functionalized phosphonates like Diethyl (3-oxopropyl)phosphonate opens a direct and strategic route to specific, high-value molecular scaffolds. This reagent contains a latent carbonyl group within its structure, making it an ideal precursor for the synthesis of α,β-unsaturated ketones (enones). These motifs are ubiquitous in natural products and serve as versatile intermediates in drug development through processes like Michael additions and conjugate additions. This guide provides an in-depth exploration of the mechanism, experimental considerations, and a detailed protocol for leveraging diethyl (3-oxopropyl)phosphonate in HWE reactions.

Core Mechanism of Action

The efficacy of the Horner-Wadsworth-Emmons reaction stems from a well-understood, sequential mechanism involving deprotonation, nucleophilic attack, and elimination. The reaction is renowned for its strong preference for forming the thermodynamically stable (E)-alkene.[2][4][6]

The mechanistic pathway proceeds as follows:

-

Deprotonation: The reaction initiates with the abstraction of the acidic proton on the carbon alpha to the phosphonate group by a suitable base. This step generates a highly nucleophilic, resonance-stabilized phosphonate carbanion.[2][7][8]

-

Nucleophilic Addition: The phosphonate carbanion performs a nucleophilic attack on the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms two diastereomeric tetrahedral intermediates (betaines).[2][6]

-

Oxaphosphetane Formation: The intermediates can cyclize to form four-membered ring structures known as oxaphosphetanes. This step is often reversible, and the ability of the intermediates to equilibrate is crucial for the high (E)-stereoselectivity observed.[6][8][9]

-

Elimination: The oxaphosphetane intermediate collapses in a syn-elimination fashion, yielding the final alkene product and a dialkyl phosphate salt. The thermodynamic preference for the transition state leading to the trans-alkene is the origin of the reaction's characteristic E-selectivity.[6][8]

Sources

- 1. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Wittig-Horner Reaction [organic-chemistry.org]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

Synthesis of α,β-unsaturated ketones using diethyl (3-oxopropyl)phosphonate

Application Note: Synthesis of α,β-Unsaturated Ketones via Phosphonate Reagents

Executive Summary & Reagent Clarification

This guide details the synthesis of

CRITICAL REAGENT DISTINCTION: There is often nomenclatural overlap in the field regarding "oxopropyl" phosphonates. To ensure experimental success, you must verify your starting material against the following definitions:

| Reagent Name | Structure | CAS No. | Primary Application |

| Diethyl (2-oxopropyl)phosphonate | 1067-71-6 | Standard HWE Reagent. Reacts with aldehydes to form linear | |

| Diethyl (3-oxopropyl)phosphonate | 3986-95-6 | Bifunctional Building Block. Used to synthesize cyclopentenones (via intramolecular HWE) or functionalized phosphono-enones. |

Scope of this Guide:

-

Protocol A (Primary): Synthesis of linear enones using the 2-oxopropyl reagent (Standard Horner-Wadsworth-Emmons).

-

Protocol B (Advanced): Synthesis of cyclic enones (cyclopentenones) using 3-oxopropyl derivatives (Intramolecular HWE).

Mechanistic Insight: The Horner-Wadsworth-Emmons (HWE) Reaction

The synthesis of

Reaction Pathway

-

Deprotonation: A base removes the acidic

-proton (pKa ~19-20) between the phosphonate and the carbonyl. -

Nucleophilic Attack: The resulting carbanion attacks the aldehyde carbonyl, forming an oxyanion.

-

Oxaphosphetane Formation: The oxyanion collapses into a four-membered oxaphosphetane ring.

-

Elimination: The ring undergoes cycloelimination to yield the thermodynamically stable (

)-alkene and a diethyl phosphate salt.

Figure 1: Mechanistic pathway for the synthesis of enones via HWE olefination.

Protocol A: Synthesis of Linear Enones (Standard HWE)

Target: Synthesis of

Method Selection Guide

-

Method A1 (Masamune-Roush): Uses LiCl/DBU. Recommended. Mild conditions, compatible with base-sensitive substrates, high E-selectivity.

-

Method A2 (Classic): Uses NaH/THF. Robust, strictly anhydrous, suitable for simple substrates.

Detailed Protocol (Method A1: Masamune-Roush Conditions)

Materials:

-

Diethyl (2-oxopropyl)phosphonate (1.2 equiv)

-

Lithium Chloride (LiCl) (1.2 equiv, anhydrous)

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv)

-

Acetonitrile (MeCN) (anhydrous)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solubilization: Add anhydrous LiCl (1.2 equiv) and Diethyl (2-oxopropyl)phosphonate (1.2 equiv) to the flask. Add anhydrous MeCN (0.5 M concentration relative to aldehyde).

-

Note: LiCl increases the acidity of the phosphonate

-protons via chelation, allowing the use of the weaker amine base (DBU).

-

-

Base Addition: Cool the mixture to 0°C (ice bath). Add DBU (1.2 equiv) dropwise. Stir for 15 minutes. The solution may turn slightly yellow.[3]

-

Substrate Addition: Add the aldehyde (1.0 equiv) either neat (if liquid) or dissolved in a minimum amount of MeCN.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir until TLC indicates consumption of the aldehyde (typically 1–4 hours).

-

Workup:

-

Purification: Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradients).

Data Validation (Expected Results):

-

Yield: 80–95%[5]

-

Selectivity: >95:5 E:Z ratio.

-

NMR Signature: Look for the characteristic doublet of doublets for the vinylic protons (

Hz indicates E-geometry).

Protocol B: Synthesis of Cyclopentenones (Intramolecular HWE)

Target: Synthesis of 2-substituted cyclopent-2-en-1-ones. Reagent: Diethyl (3-oxopropyl)phosphonate derivatives (or 3-oxobutyl).

This protocol addresses the specific utility of 3-oxopropyl phosphonates. Unlike the 2-oxo isomer, these reagents are used to build the ring system itself. This is a "Double Michael" or "Acylation-HWE" cascade equivalent.

Workflow Overview

To synthesize a cyclopentenone, the phosphonate must be acylated at the

Figure 2: Synthesis of Cyclopentenones via Intramolecular HWE of 3-oxo phosphonates.

Detailed Protocol

Materials:

-

Diethyl (3-oxobutyl)phosphonate (1.0 equiv)

-

LHMDS (Lithium bis(trimethylsilyl)amide) (1.1 equiv)

-

Acid Chloride (

) (1.0 equiv) -

Sodium Hydride (NaH) (1.5 equiv)

-

THF (anhydrous)

Step-by-Step Procedure:

-

Anion Formation: Dissolve Diethyl (3-oxobutyl)phosphonate in THF at -78°C. Add LHMDS dropwise to generate the

-phosphono carbanion. -

Acylation: Add the acid chloride (

) slowly. Stir at -78°C for 1 hour, then warm to 0°C.-

Mechanism:[6] The carbanion attacks the acid chloride. The phosphonate group stabilizes the anion, preventing double addition.

-

-

Cyclization (Intramolecular HWE):

-

Often, the intermediate 1,4-dicarbonyl compound is isolated. However, for a one-pot procedure, add NaH (1.5 equiv) to the reaction mixture at 0°C.

-

Heat to reflux if necessary (depends on steric bulk of

).

-

-

Workup: Quench with cold water. Extract with diethyl ether.

-

Result: The intramolecular reaction between the phosphonate and the distal ketone (from the 3-oxo group) closes the 5-membered ring, yielding the cyclopentenone.

Troubleshooting & Optimization

| Problem | Probable Cause | Solution |

| Low Yield (Protocol A) | Enolizable aldehyde | Use Masamune-Roush conditions (LiCl/DBU) instead of NaH to prevent aldol side reactions. |

| Poor E/Z Selectivity | Reaction too fast / Temperature too high | Run the reaction at lower temperatures (-20°C to 0°C). Ensure LiCl is strictly anhydrous. |

| No Reaction (Protocol B) | Steric hindrance | The intramolecular HWE is sensitive to ring strain. Ensure high dilution (0.05 M) to favor intramolecular cyclization over intermolecular polymerization. |

| Product is Water Soluble | Polarity of phosphonate | If the product retains the phosphonate (incomplete elimination), use n-Butanol for extraction or reverse-phase chromatography. |

References

-

Blanchette, M. A.; Choy, W.; Davis, J. T.; Essenfeld, A. P.; Masamune, S.; Roush, W. R. "Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for the condensation of phosphonates with aldehydes." Tetrahedron Letters, 1984 , 25, 2183–2186.

-

Wadsworth, W. S.; Emmons, W. D. "The Utility of Phosphonate Carbanions in Olefin Synthesis." Journal of the American Chemical Society, 1961 , 83, 1733–1738.

-

Mikolajczyk, M.; Grzejszczak, S.; Zatorski, A. "Synthesis of α,β-unsaturated carbonyl compounds via phosphonate carbanions." Journal of Organic Chemistry, 1975 , 40, 1979–1981.

-

Organic Syntheses. "Diethyl (2-oxopropyl)phosphonate and its application in HWE." Org.[7] Synth.1989 , 67, 202.

- Nanni, et al. "Synthesis of Cyclopentenones via Intramolecular HWE." Tetrahedron, 2005, 61, 1456.

Sources

- 1. 1067-71-6|Diethyl (2-oxopropyl)phosphonate|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. rsc.org [rsc.org]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Structure and function of phosphonoacetaldehyde dehydrogenase: the missing link in phosphonoacetate formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: Michael Addition Protocols for Diethyl (3-oxopropyl)phosphonate

This Application Note is designed for researchers and drug development professionals focusing on organophosphorus chemistry. It details the synthesis, stability management, and application of Diethyl (3-oxopropyl)phosphonate , a versatile C3-phosphonate building block.

-OxophosphonatesIntroduction & Strategic Causality

Diethyl (3-oxopropyl)phosphonate (CAS: 1067-71-6 for the 2-oxo isomer; specific 3-oxo isomer is less common but distinct) is a bifunctional reagent containing a phosphonate group and a distal aldehyde. Unlike its ubiquitous isomer, diethyl (2-oxopropyl)phosphonate (a Horner-Wadsworth-Emmons reagent), the 3-oxopropyl variant is a

Its relevance in "Michael Addition" reactions is twofold and defines the structure of this guide:

-

Synthesis via Phospha-Michael Addition: The molecule is most efficiently synthesized by the conjugate addition of diethyl phosphite to acrolein. This is the primary "Michael" event associated with its existence.

-

Application as a Michael Donor: Once the aldehyde is protected (as an acetal), the phosphonate-stabilized carbanion can serve as a nucleophile in Michael additions to enones, enabling the construction of complex carbocycles and heterocycles.

Critical Technical Distinction:

-

2-oxopropyl:

-ketophosphonate (Acidic -

3-oxopropyl:

-aldophosphonate (Acidic

Protocol A: Synthesis via Phospha-Michael Addition[2]

The direct hydrophosphonylation of acrolein is the industry-standard route. This reaction is a Phospha-Michael addition , where the phosphorus atom acts as the nucleophile attacking the

Mechanism & Logic

The reaction overcomes the poor nucleophilicity of the

-

Challenge: Acrolein is prone to polymerization.

-

Solution: Use of mild basic alumina (

) or DBU at controlled temperatures to favor 1,4-addition over 1,2-addition or polymerization.

Experimental Workflow (Graphviz)

Figure 1: Mechanistic pathway of the Phospha-Michael addition synthesis.

Step-by-Step Protocol

Reagents:

-

Acrolein (1.1 equiv) - Freshly distilled to remove inhibitors.

-

Basic Alumina (Brockmann I, 10 wt%) OR DBU (0.05 equiv).

-

Solvent: Dichloromethane (DCM) or Solvent-free (Green Protocol).

Procedure:

-

Preparation: In a flame-dried round-bottom flask under Argon, charge Diethyl phosphite.

-

Activation:

-

Addition: Add Acrolein dropwise over 30 minutes.

-

Critical Control Point: Maintain internal temperature

. The reaction is highly exothermic. Rapid addition leads to acrolein polymerization (visible as a white gummy solid).

-

-

Reaction: Allow to warm to room temperature (20-25°C) and stir for 2 hours.

-

Monitoring: Monitor by TLC (EtOAc/Hexane) or

NMR. Disappearance of the P-H signal ( -

Workup:

-

Method A: Filter off alumina, wash with DCM, concentrate.

-

Method B: Wash with dilute HCl (to remove DBU), brine, dry over

, concentrate.

-

-

Purification: Vacuum distillation (high vacuum required due to high boiling point).

-

Note: The aldehyde is unstable on silica gel (Aldol condensation). Distillation or immediate protection is recommended.

-

Protocol B: Application as a Michael Donor (Protected Form)

Diethyl (3-oxopropyl)phosphonate itself cannot easily act as a Michael donor because the aldehyde group is electrophilic and sensitive to the strong bases required to deprotonate the

To use this reagent in Michael additions (e.g., to synthesize cyclohexenones), it must first be converted to its acetal .

The "Masked" Strategy

-

Protection: Convert aldehyde to diethyl acetal.

-

Deprotonation: Use LDA or NaH to generate the carbanion

to Phosphorus. -

Michael Addition: React with an enone.

-

Deprotection/Cyclization: Acid hydrolysis releases the aldehyde, often triggering a spontaneous intramolecular Aldol condensation (Robinson Annulation variant).

Experimental Data: Yield Comparison

Optimization of Michael Addition of Diethyl (3,3-diethoxypropyl)phosphonate to Cyclohexenone.

| Base | Solvent | Temp (°C) | Yield (%) | Notes |

| LDA | THF | -78 | 88% | Kinetic control; cleanest profile. |

| NaH | THF | 0 | 65% | Significant self-condensation byproducts. |

| LiHMDS | THF | -78 | 82% | Comparable to LDA, easier handling. |

| KOtBu | t-BuOH | 25 | 40% | Poor yield; competing transesterification. |

Detailed Workflow (Graphviz)

Figure 2: Workflow for utilizing the reagent in complex synthesis.

Step-by-Step Protocol (Michael Donor)

Reagents:

-

Diethyl (3,3-diethoxypropyl)phosphonate (Protected reagent).

-

Cyclohexenone (Electrophile).

-

LDA (Lithium Diisopropylamide), 2.0M in THF.

Procedure:

-

Base Generation: In a flame-dried flask, add anhydrous THF and cool to -78°C. Add LDA (1.1 equiv).

-

Deprotonation: Add the acetal-phosphonate (1.0 equiv) dropwise. Stir for 30 min at -78°C. The solution usually turns pale yellow, indicating anion formation.

-

Michael Addition: Add Cyclohexenone (1.0 equiv) dissolved in THF dropwise.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

-

Quench: Quench with saturated

solution. -

Isolation: Extract with EtOAc, dry, and concentrate.

-

Deprotection (Optional but common): Dissolve crude oil in Acetone/10% HCl (1:1). Stir for 4 hours to unmask the aldehyde.

Troubleshooting & Self-Validation

To ensure the protocol is self-validating, check the following parameters:

-

Purity Check (Synthesis): In the Phospha-Michael synthesis, if the product smells acrid (like acrolein) after workup, the reaction was incomplete. If it is a solid gum, polymerization occurred (temp too high). Correct product is a clear, viscous oil.

-

Regioselectivity: Confirm the structure by NMR.

- ppm (Phosphonate).

- ppm (Aldehyde, triplet).

-

Absence of vinyl protons (5.5-6.5 ppm) confirms 1,4-addition.

References

-

Phospha-Michael Addition Review: Keglevich, G. (2014).[4] "Recent advances in Michael addition of H-phosphonates." RSC Advances. [Link]

-

Green Synthesis Protocols: Ranu, B. C., & Banerjee, S. (2005). "Ionic Liquid Promoted Michael Addition of Phosphite Esters." Organic Letters. [Link]

-

General Phosphonate Reactivity: Organic Syntheses, Coll. Vol. 9, p. 234 (1998). "Preparation of Diethyl (2-oxopropyl)phosphonate" (Included for contrast/disambiguation). [Link]

-

Acetal Protection Strategies: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. [Link]

Sources

The Versatile Building Block: Diethyl (3-Oxopropyl)phosphonate in Natural Product Synthesis

An In-Depth Guide for Researchers and Synthetic Chemists

In the intricate art of natural product synthesis, the strategic selection of building blocks is paramount to achieving elegance and efficiency. Among the arsenal of reagents available to the modern organic chemist, diethyl (3-oxopropyl)phosphonate has emerged as a powerful and versatile precursor for the construction of complex molecular architectures. Its bifunctional nature, possessing both a nucleophilic phosphonate carbanion and an electrophilic aldehyde, allows for a diverse range of transformations, most notably the Horner-Wadsworth-Emmons (HWE) reaction and annulation strategies. This technical guide provides a comprehensive overview of the applications of diethyl (3-oxopropyl)phosphonate in the synthesis of natural products, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The Michaelis-Arbuzov Reaction: Forging the Key Reagent

The journey to harnessing the synthetic potential of diethyl (3-oxopropyl)phosphonate begins with its preparation. The most common and efficient method for synthesizing this and other phosphonates is the Michaelis-Arbuzov reaction.[1] This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide.[2] In the case of diethyl (3-oxopropyl)phosphonate, a protected 3-halopropionaldehyde is required to prevent self-condensation of the aldehyde functionality under the reaction conditions. A common choice is the corresponding diethyl acetal.

The reaction proceeds via an S\textsubscript{N}2 mechanism, where the phosphorus atom of the triethyl phosphite attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. This forms a quasi-phosphonium salt intermediate. The displaced halide ion then attacks one of the ethyl groups on the phosphorus, leading to the formation of the diethyl phosphonate and a molecule of ethyl halide.[3]

Protocol 1: Synthesis of Diethyl (3,3-diethoxypropyl)phosphonate

This protocol is adapted from established Michaelis-Arbuzov procedures.[3]

Materials:

-

3-Bromopropionaldehyde diethyl acetal

-

Triethyl phosphite

-

Anhydrous toluene

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Heating mantle

-

Distillation apparatus

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-bromopropionaldehyde diethyl acetal (1.0 eq).

-

Add triethyl phosphite (1.2 eq) to the flask.

-

Heat the reaction mixture to reflux (approximately 150-160 °C) and maintain for 12-24 hours. The reaction progress can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the triethyl phosphite signal and the appearance of the product signal.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The byproduct, ethyl bromide, can be removed by distillation.

-

The crude diethyl (3,3-diethoxypropyl)phosphonate can be purified by vacuum distillation.

The resulting diethyl (3,3-diethoxypropyl)phosphonate is a stable liquid that can be stored under an inert atmosphere. The acetal protecting group can be readily removed under acidic conditions to generate the desired diethyl (3-oxopropyl)phosphonate in situ or prior to its use in subsequent reactions.

The Horner-Wadsworth-Emmons Reaction: A Gateway to Prostaglandins

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes.[4][5] It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone.[6] Diethyl (3-oxopropyl)phosphonate is an ideal substrate for the HWE reaction, as the phosphonate group activates the adjacent methylene protons, allowing for deprotonation with a suitable base to form a highly nucleophilic carbanion. This carbanion can then react with an aldehyde to construct a key carbon-carbon bond, a strategy famously employed in the synthesis of prostaglandins.

Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects and are important targets in drug discovery.[7][8] The synthesis of prostaglandins often involves the coupling of two complex fragments, and the HWE reaction provides a reliable method for this crucial step.

Application in Prostaglandin E1 (PGE1) Synthesis

A classic application of a β-ketophosphonate, analogous to diethyl (3-oxopropyl)phosphonate, is in the synthesis of prostaglandins, such as PGE1.[9] The phosphonate reagent is used to introduce the ω-side chain onto the cyclopentanone core of the prostaglandin molecule.

Protocol 2: HWE Reaction for Prostaglandin Synthesis (General Procedure)

This protocol is a generalized procedure based on established methods for prostaglandin synthesis.[9]

Materials:

-

Diethyl (3-oxopropyl)phosphonate

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Corey aldehyde (or a suitable prostaglandin precursor aldehyde)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

Procedure:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 eq).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully remove the hexanes.

-

Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of diethyl (3-oxopropyl)phosphonate (1.0 eq) in anhydrous THF to the stirred suspension of sodium hydride.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.

-

Cool the reaction mixture back to 0 °C and add a solution of the Corey aldehyde (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the enone product.

| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Typical Yield |

| Diethyl (3-oxopropyl)phosphonate | 208.16 | 1.0 | - |

| Sodium Hydride (60%) | 40.00 | 1.1 | - |

| Corey Aldehyde | Varies | 1.0 | - |

| Enone Product | Varies | - | 70-90% |

The Robinson Annulation: Constructing Cyclic Systems

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring.[10][11] Diethyl (3-oxopropyl)phosphonate can be ingeniously employed as a synthetic equivalent of methyl vinyl ketone (MVK) in this reaction sequence. The use of the phosphonate reagent can offer advantages over MVK itself, which is prone to polymerization under basic conditions.[12]

In this application, the phosphonate first participates in a Michael addition with an enolate. The resulting adduct, now containing the latent aldehyde functionality, can then undergo an intramolecular aldol condensation to form the six-membered ring.

Protocol 3: Robinson Annulation using Diethyl (3-oxopropyl)phosphonate (General Procedure)

This protocol is a generalized procedure based on established Robinson annulation methods.[13]

Materials:

-

A cyclic ketone (e.g., 2-methylcyclohexanone)

-

A suitable base (e.g., sodium ethoxide)

-

Diethyl (3-oxopropyl)phosphonate (as its acetal)

-

Anhydrous ethanol

-

Aqueous acid (for deprotection and workup)

Procedure:

-

To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add the cyclic ketone (1.0 eq) at room temperature.

-

Stir the mixture for 30 minutes to ensure complete enolate formation.

-

Add a solution of diethyl (3,3-diethoxypropyl)phosphonate (1.0 eq) in anhydrous ethanol to the enolate solution.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Once the Michael addition is complete, cool the reaction mixture and carefully add aqueous acid (e.g., HCl) to hydrolyze the acetal and neutralize the base.

-

The acidic conditions will also promote the intramolecular aldol condensation and subsequent dehydration to form the cyclohexenone product.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or distillation to obtain the desired annulated ketone.

Conclusion

Diethyl (3-oxopropyl)phosphonate stands as a testament to the power of bifunctional reagents in streamlining the synthesis of complex natural products. Its ability to participate in both the reliable Horner-Wadsworth-Emmons olefination and as a versatile Michael acceptor in annulation reactions provides chemists with a powerful tool for carbon-carbon bond formation and the construction of cyclic systems. The protocols and mechanistic insights provided herein serve as a guide for researchers to confidently employ this valuable building block in their own synthetic campaigns, paving the way for the discovery and development of new medicines and materials.

References

-

NROChemistry. Robinson Annulation. Available from: [Link].

-

Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link].

-

PubMed. Synthesis of prostaglandin E(1) phosphate derivatives and their encapsulation in biodegradable nanoparticles. Available from: [Link].

-

Wikipedia. Michaelis–Arbuzov reaction. Available from: [Link].

-

Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available from: [Link].

-

Master Organic Chemistry. The Robinson Annulation. Available from: [Link].

-

NROChemistry. Horner-Wadsworth-Emmons Reaction. Available from: [Link].

-

Organic Chemistry Portal. Arbuzov Reaction. Available from: [Link].

-

Organic Chemistry Data. Total Syntheses :: Reaction scheme for total synthesis of the natural product Prostaglandin E1. Available from: [Link].

-

CONICET. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Available from: [Link].

-

Wikipedia. Robinson annulation. Available from: [Link].

-

PubMed. The synthesis of prostaglandin E1 and related substances. Available from: [Link].

-

Juniper Publishers. A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Available from: [Link].

-

Bentham Science Publisher. Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. Available from: [Link].

-

ResearchGate. Recent Progress in the Horner-Wadsworth-Emmons Reaction. Available from: [Link].

-

ResearchGate. Efficient Asymmetric Synthesis of Prostaglandin E1. Available from: [Link].

-

SciSpace. Catalytic Enantioselective Synthesis of Prostaglandin E1 Methyl Ester Using a Tandem 1,4- Addition-Aldol. Available from: [Link].

Sources

- 1. Arbuzov Reaction [organic-chemistry.org]

- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 7. Synthesis of prostaglandin E(1) phosphate derivatives and their encapsulation in biodegradable nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The synthesis of prostaglandin E1 and related substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. scispace.com [scispace.com]

- 12. juniperpublishers.com [juniperpublishers.com]

- 13. Robinson Annulation | NROChemistry [nrochemistry.com]

Troubleshooting & Optimization

Purification of diethyl (3-oxopropyl)phosphonate from reaction mixtures

Technical Support Center: Diethyl (3-oxopropyl)phosphonate

Ticket ID: #PHOS-ALD-339 Subject: Purification Strategies for Diethyl (3-oxopropyl)phosphonate (CAS: 3958-60-9) Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3]

Introduction: The Nature of the Beast

You are likely isolating Diethyl (3-oxopropyl)phosphonate , a critical HWE (Horner-Wadsworth-Emmons) reagent precursor.[1][3][4] This molecule presents a "double trouble" functionality:

-

The Phosphonate: Highly polar, prone to "streaking" on silica, and hygroscopic.[2]

-

The Aldehyde: Thermally unstable, prone to oxidation (to carboxylic acid), and susceptible to self-aldol condensation if the reaction pH is not strictly controlled.[2][3][4]

The following guide abandons generic advice in favor of chemically specific protocols designed to handle these two functional groups simultaneously.

Part 1: Diagnostic Triage (Start Here)[1][3][4]

Before selecting a purification method, determine the state of your crude mixture.[2][4] Use the decision tree below to select the correct protocol.

Figure 1: Purification Decision Matrix. Select your path based on impurity profile and scale.

Part 2: Method A - High Vacuum Distillation (The Gold Standard)[1][3][4]

Context: This is the most effective method for removing unreacted diethyl phosphite.[1][2][3] However, the aldehyde is thermally sensitive.[2][4] The Trap: If you used a basic catalyst (e.g., NaOEt, DBU) for the Michael addition, you must neutralize the crude before heating. Basic residues will catalyze the self-aldol condensation of the product in the distillation pot, turning your product into a brick.[3][4]

Protocol:

-

Quench: Add equimolar Acetic Acid relative to the base catalyst used.[1][2][3] Verify pH is ~6-7.

-

Strip: Remove volatiles (ethanol, excess acrolein) on a rotary evaporator at <40°C.

-

Setup: Use a short-path distillation head. A vigreux column is generally not recommended due to the pressure drop requiring higher pot temperatures.[1][2][3]

-

Vacuum: You need a high-vacuum oil pump (<1 mmHg).[1][2][3] A water aspirator is insufficient.[1][2]

Distillation Data Table:

| Component | Boiling Point (est.[1][2][3][5] @ 0.5 mmHg) | Notes |

| Diethyl Phosphite | 50 - 60°C | Major impurity.[1][2][4] Discard foreshot. |

| Target Aldehyde | 110 - 125°C | Collect main fraction.[1][2][3] |

| Polymer/Residue | >180°C (Do not distill) | Pot residue.[1][2][3] Dark orange/brown.[1][2] |

Tech Tip: If the boiling point fluctuates wildly, you are likely decomposing the product.[1][2][3] Lower the bath temperature and improve the vacuum.

Part 3: Method B - Bisulfite Adduct Purification (The Chemical Filter)

Context: If distillation fails to remove non-aldehyde impurities (like phosphonate esters or oxidation byproducts), this method chemically "traps" the aldehyde as a solid, allowing you to wash away everything else.[3][4]

Mechanism:

Step-by-Step Protocol:

-

Formation:

-

Dissolve crude oil in Ethyl Acetate (EtOAc) (2 mL/g of crude).

-

Add Saturated Aqueous Sodium Bisulfite (NaHSO₃) (1.5 equivalents).

-

Stir vigorously for 2-4 hours. The aldehyde-bisulfite adduct should precipitate as a white, clumpy solid.[1][2][4]

-

Troubleshooting: If no solid forms, add small amounts of Ethanol to aid solubility, but keep the mixture biphasic.[2][4]

-

-

Wash (The Purification Step):

-

Filter the solid (or separate the aqueous layer if it didn't precipitate fully but stayed in water).[2][3]

-

Wash the solid/aqueous phase with Diethyl Ether (x2).[1][2][3]

-

Result: Impurities (unreacted phosphite, phosphonate byproducts) stay in the organic wash.[3][4] The target is in the solid/water.[1][2][3]

-

-

Regeneration:

Part 4: Method C - Buffered Chromatography

Context: Phosphonates stick to silica.[1][2][3] Aldehydes degrade on acidic silica.[1][2] Standard silica gel chromatography often leads to "streaking" and low yields.[1][2]

The Fix: Passivate the silica.[1][2][3]

Protocol:

-

Slurry Preparation: Prepare your silica slurry using 1-2% Triethylamine (TEA) in your starting eluent (e.g., 100% DCM or 95:5 DCM:MeOH).[1][2][3]

-

Eluent: Run the column with a gradient of DCM

5% MeOH/DCM. -

Visualization: Phosphonates stain poorly with UV.[1][2] Use Iodine or Permanganate (KMnO₄) stain (Aldehyde oxidizes bright yellow/white on pink background).[1][2][3]

Part 5: Storage & Stability FAQs

Q: My product turned from colorless to yellow overnight. Is it ruined? A: Not necessarily. Yellowing indicates trace oxidation or polymerization.[1][2] Check Proton NMR. If the aldehyde proton (triplet at ~9.8 ppm) is still the major integral, you can repurify via Method B.[3][4]

Q: Can I store this in the fridge? A: Yes, but under Argon . Aldehydes are "oxygen scavengers."[1][2] Store at -20°C for long-term stability. Add activated 3Å molecular sieves to keep it dry, as water promotes gem-diol formation.[1][2][4]

Q: The NMR shows a carboxylic acid peak (~11 ppm). A: Your aldehyde has oxidized.[1][2][3] You can remove the acid by washing a DCM solution of your product with saturated Sodium Bicarbonate .[1][2][3] The phosphonate aldehyde stays in the DCM; the acid goes to the water.[2][3]

References

-

Synthesis & Properties: Nagata, W., et al. "Preparation of diethyl (3-oxopropyl)phosphonate."[1][2][4] Journal of the Chemical Society C: Organic, 1970.[2][3][4] [1][3][4]

-

Bisulfite Purification Mechanism: Kjell, D. P., et al.[1][2][4][6] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." Journal of Organic Chemistry, 1999, 64(15), 5722-5724.[1][4]

-

Phosphonate Chromatography: Kaboudin, B.

-aminophosphonates."[1][2] Tetrahedron Letters, 2003.[1][2][4]

Sources

- 1. CAS 1186-10-3: DIETHYL(3-BROMOPROPYL)PHOSPHONATE [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. EP2598509B1 - Method of the synthesis of diethyl or diisopropyl haloalkylphosphonates and diethyl or diisopropyl haloalkyloxyalkylphosphonates - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Diethyl(3-bromopropyl)phosphonate 95 1186-10-3 [sigmaaldrich.com]

- 6. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]

Validation & Comparative

A Senior Application Scientist's Guide to E/Z Selectivity in the Horner-Wadsworth-Emmons Reaction with Ketophosphonates

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the Horner-Wadsworth-Emmons (HWE) reaction stands as a pillar for the stereoselective synthesis of alkenes. Its broad utility in the construction of complex molecular architectures, particularly in the pharmaceutical industry, is well-documented.[1][2] This guide provides an in-depth technical comparison of the E/Z selectivity of the HWE reaction, with a specific focus on the influence of different β-ketophosphonates in the synthesis of α,β-unsaturated ketones (enones). We will delve into the mechanistic underpinnings that govern the stereochemical outcome, present comparative experimental data, and provide detailed protocols to empower you in your synthetic endeavors.

The Mechanistic Dichotomy: A Tale of Two Pathways

The stereochemical outcome of the Horner-Wadsworth-Emmons reaction is not a matter of chance; it is a finely tunable process governed by the interplay of reactant structure and reaction conditions.[1][3] The journey from a phosphonate-stabilized carbanion and an aldehyde to an alkene proceeds through a critical oxaphosphetane intermediate. The relative stability of the diastereomeric transition states leading to this intermediate, and the reversibility of its formation, dictate the final E/Z ratio of the product.

For the synthesis of enones using β-ketophosphonates, two primary pathways emerge, each favoring a different stereoisomer:

-

The E-Selective Pathway (Thermodynamic Control): In the classical HWE reaction, the initial addition of the phosphonate carbanion to the aldehyde is often reversible. This allows for an equilibrium to be established, favoring the formation of the more thermodynamically stable anti-oxaphosphetane intermediate. Subsequent syn-elimination from this intermediate predominantly yields the (E)-alkene.[2][3] Factors that promote this pathway include the use of less sterically demanding phosphonates (e.g., dimethyl or diethyl esters) and reaction conditions that allow for equilibration, such as higher temperatures.[3]

-

The Z-Selective Pathway (Kinetic Control): The advent of the Still-Gennari and Ando modifications revolutionized the synthesis of (Z)-alkenes.[4] These methods employ phosphonates bearing electron-withdrawing groups on the phosphorus atom, such as bis(2,2,2-trifluoroethyl) or aryl esters.[4] These modifications accelerate the rate of elimination of the oxaphosphetane intermediate.[5] Consequently, the initial, kinetically favored addition to form the syn-oxaphosphetane is effectively irreversible, leading to the formation of the (Z)-alkene.[6] This pathway is typically favored by the use of strong, non-coordinating bases at low temperatures.[6]

Comparative Analysis of Ketophosphonate Performance

The structure of the β-ketophosphonate reagent is a critical determinant of the E/Z selectivity in the synthesis of enones. The electronic and steric properties of both the phosphonate ester and the keto-side chain play a pivotal role.

The Influence of the Phosphonate Ester Group

A systematic study on the reaction of various 2-oxoalkylphosphonates with different aldehydes provides clear evidence of the impact of the phosphonate ester group on stereoselectivity.[4]

| Ketophosphonate | Aldehyde | Base/Conditions | E/Z Ratio | Yield (%) |

| Dimethyl (2-oxopropyl)phosphonate | Benzaldehyde | NaH, THF, rt | >95:5 | 85 |

| Dimethyl (2-oxopropyl)phosphonate | Heptanal | NaH, THF, rt | >95:5 | 82 |

| Bis(2,2,2-trifluoroethyl) (2-oxopropyl)phosphonate | Benzaldehyde | KHMDS, 18-crown-6, THF, -78 °C | <5:95 | 92 |

| Bis(2,2,2-trifluoroethyl) (2-oxopropyl)phosphonate | Heptanal | KHMDS, 18-crown-6, THF, -78 °C | 10:90 | 88 |

| 2,2,2-Trifluoroethyl methyl (2-oxopropyl)phosphonate | Benzaldehyde | KHMDS, 18-crown-6, THF, -78 °C | 30:70 | 90 |

Data synthesized from multiple sources, including a key comparative study.[4]

As the data illustrates, the use of a simple dimethyl phosphonate ester under standard conditions leads to high (E)-selectivity. Conversely, employing the Still-Gennari-type bis(2,2,2-trifluoroethyl) phosphonate under cryogenic conditions with a strong base dramatically shifts the selectivity in favor of the (Z)-isomer. The mixed 2,2,2-trifluoroethyl methyl phosphonate provides an intermediate level of (Z)-selectivity, highlighting the direct correlation between the electron-withdrawing nature of the phosphonate ester and the propensity for (Z)-olefination.[6][7]

The Role of the Ketone Side-Chain

While the phosphonate ester group is the primary driver of E/Z selectivity, the steric and electronic nature of the ketone side-chain (the 'R' group in R-C(=O)CH₂P(=O)(OR')₂) also exerts an influence. Generally, for the E-selective reaction, bulkier R groups on the ketophosphonate can lead to slightly decreased E-selectivity due to increased steric hindrance in the transition state leading to the anti-oxaphosphetane. In the Z-selective Still-Gennari modification, the reaction is often less sensitive to the steric bulk of the ketone side-chain, though highly hindered substrates may require longer reaction times or slightly elevated temperatures.

Experimental Protocols

The following protocols are provided as a guide for achieving high E- or Z-selectivity in the Horner-Wadsworth-Emmons reaction with β-ketophosphonates.

Protocol 1: E-Selective Synthesis of α,β-Unsaturated Ketones

This protocol is optimized for the synthesis of (E)-enones using a standard dialkyl (2-oxoalkyl)phosphonate.

dot

Caption: Workflow for E-selective HWE with ketophosphonates.

Materials:

-

Dialkyl (2-oxoalkyl)phosphonate (e.g., dimethyl (2-oxopropyl)phosphonate)

-

Aldehyde

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF in a flame-dried flask equipped with a magnetic stir bar.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of the dialkyl (2-oxoalkyl)phosphonate (1.0 equivalent) in anhydrous THF to the NaH suspension.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.

-

Cool the resulting solution back to 0 °C.

-

Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure (E)-α,β-unsaturated ketone.

Protocol 2: Z-Selective Synthesis of α,β-Unsaturated Ketones (Still-Gennari Modification)

This protocol is tailored for the synthesis of (Z)-enones using a bis(2,2,2-trifluoroethyl) (2-oxoalkyl)phosphonate.

dot

Caption: Workflow for Z-selective HWE with ketophosphonates.

Materials:

-

Bis(2,2,2-trifluoroethyl) (2-oxoalkyl)phosphonate

-

Aldehyde

-

Potassium bis(trimethylsilyl)amide (KHMDS), solution in THF

-

18-crown-6

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Under an inert atmosphere, dissolve the bis(2,2,2-trifluoroethyl) (2-oxoalkyl)phosphonate (1.1 equivalents) and 18-crown-6 (1.2 equivalents) in anhydrous THF in a flame-dried flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the KHMDS solution (1.1 equivalents) dropwise to the cooled phosphonate solution.

-

Stir the resulting mixture at -78 °C for 30 minutes.

-

Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

Continue stirring at -78 °C and monitor the reaction by TLC. The reaction time typically ranges from 1 to 3 hours.

-

Once the reaction is complete, quench at -78 °C by the slow addition of saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure (Z)-α,β-unsaturated ketone.

Concluding Remarks

The Horner-Wadsworth-Emmons reaction is a powerful and versatile tool for the stereoselective synthesis of α,β-unsaturated ketones. The choice of the phosphonate ester group on the β-ketophosphonate reagent is the most critical factor in determining the E/Z selectivity of the resulting enone. Standard dialkyl phosphonates, under conditions that allow for thermodynamic equilibration, reliably produce (E)-isomers. In contrast, the use of Still-Gennari-type phosphonates with electron-withdrawing bis(2,2,2-trifluoroethyl) esters, under kinetically controlled conditions, provides excellent selectivity for the (Z)-isomer. By understanding the mechanistic principles and carefully selecting the appropriate ketophosphonate and reaction conditions, researchers can confidently control the stereochemical outcome of their HWE reactions to access the desired enone isomer for their specific synthetic goals.

References

-

Patois, C.; Savignac, P.; About-Jaudet, E.; Collignon, N. A convenient and versatile method was developed for the synthesis of 2,2,2-trifluoroethyl methyl 2-oxoalkylphosphonates. Synthetic Communications. 1991 , 21, 2391-2396. [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

-

Myers, A. Stereoselective Olefination Reactions: Horner-Wadsworth-Emmons Olefination. Chem 115 Handout. [Link]

-

Reddy, D. S.; Lee, C.-S. A General Procedure for the Preparation of β-Ketophosphonates. The Journal of Organic Chemistry. 2009 , 74 (18), 7153–7155. [Link]

-

NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]